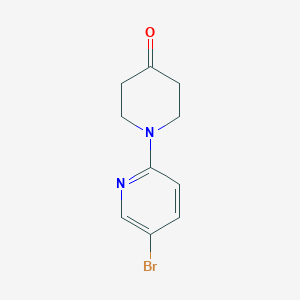
Dimethylbenzene-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbenzene-D3, also known as 1,3-dimethylbenzene-D3, is a deuterated form of 1,3-dimethylbenzene. It is an aromatic hydrocarbon with the molecular formula C8H10D3. The compound is characterized by the presence of two methyl groups attached to a benzene ring, with three deuterium atoms replacing three hydrogen atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbenzene-D3 typically involves the deuteration of 1,3-dimethylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The deuterium gas is often sourced from heavy water (D2O), and the reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylbenzene-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids (e.g., 1,3-dimethylbenzoic acid) or aldehydes (e.g., 1,3-dimethylbenzaldehyde).
Reduction: Formation of corresponding alkanes (e.g., 1,3-dimethylcyclohexane).
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
Dimethylbenzene-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and solvent in NMR studies.
Isotope Labeling: Used in tracer studies to investigate reaction mechanisms and metabolic pathways.
Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.
Pharmaceutical Research: Utilized in drug development and metabolism studies to track the distribution and breakdown of compounds.
Mechanism of Action
The mechanism of action of Dimethylbenzene-D3 in various applications is primarily related to its isotopic labeling. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds. In isotope labeling studies, this compound acts as a tracer, allowing researchers to follow the movement and transformation of molecules in chemical and biological systems.
Comparison with Similar Compounds
Dimethylbenzene-D3 can be compared with other similar compounds, such as:
1,2-Dimethylbenzene-D3: Another deuterated isomer with methyl groups at the 1 and 2 positions.
1,4-Dimethylbenzene-D3: A deuterated isomer with methyl groups at the 1 and 4 positions.
Non-deuterated 1,3-Dimethylbenzene: The non-deuterated form of the compound, which lacks the isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for more precise and accurate measurements, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
1,2,3-trideuterio-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D |
InChI Key |
CTQNGGLPUBDAKN-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)








![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)

![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)

